molecular formula C3H6BrN B1339375 3-Bromoazetidine CAS No. 760159-34-0

3-Bromoazetidine

Cat. No. B1339375
M. Wt: 135.99 g/mol
InChI Key: GJLIPAZOKHTKBR-UHFFFAOYSA-N
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Description

3-Bromoazetidine is a chemical compound with the molecular formula C3H6BrN . It has an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .


Synthesis Analysis

The synthesis of 3-Bromoazetidine involves several steps. One method involves the thermal isomerization of aziridines, which results in the formation of 3-bromoazetidine-3-carboxylic acid derivatives . The key step in this process is the base-promoted cyclization of dibromo amino esters to yield the desired aziridines and/or azetidines .


Molecular Structure Analysis

The molecular structure of 3-Bromoazetidine has been analyzed using various methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Azetidines, including 3-Bromoazetidine, are known for their reactivity. They are often used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

3-Bromoazetidine has a density of 1.7±0.1 g/cm3, a boiling point of 134.5±33.0 °C at 760 mmHg, and a vapor pressure of 8.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 37.2±3.0 kJ/mol, and it has a flash point of 35.1±25.4 °C . The index of refraction is 1.526, and its molar refractivity is 25.0±0.3 cm3 .

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Bromoazetidine is utilized in the synthesis of various functionalized azetidines. Research by Stankovic et al. (2013) and (2014) demonstrated the use of 3-bromo-3-ethylazetidines for preparing diverse azetidine derivatives like 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These derivatives have potential applications in organic synthesis and pharmaceutical research (Stankovic et al., 2013); (Stankovic et al., 2014).

Development of New Antibiotics

3-Bromoazetidine derivatives were explored in the synthesis of new quinolone antibiotics. Ikee et al. (2008) reported that incorporating 3-bromoazetidine derivatives into the quinolone nucleus resulted in compounds with increased antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its significance in developing new antimicrobial agents (Ikee et al., 2008).

Antidepressant Research

In the context of neuroscience and pharmacology, 3-bromoazetidine compounds have been examined for their potential as antidepressants. For example, Han et al. (2014) explored 3-aminoazetidine derivatives as triple reuptake inhibitors. Their studies aimed at identifying compounds with inhibitory activities against serotonin, norepinephrine, and dopamine neurotransmitters, which are crucial in treating depressive disorders (Han et al., 2014).

Cancer Research and Therapeutics

The role of 3-bromoazetidine derivatives in cancer research is significant. Studies have examined these compounds for their anticancer properties and as radiosensitizers. Ning et al. (2011) presented the preclinical validation of 1-bromoacetyl-3,3-dinitroazetidine, showing its effectiveness in tumor growth inhibition and its potential as a novel anticancer agent (Ning et al., 2011).

Safety And Hazards

The safety data sheet for 3-Bromoazetidine suggests that it should be handled with care. It is recommended to use chemical impermeable gloves and ensure adequate ventilation when handling this compound . Further spillage or leakage should be prevented if it is safe to do so, and it should not be allowed to enter drains .

properties

IUPAC Name

3-bromoazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLIPAZOKHTKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573766
Record name 3-Bromoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoazetidine

CAS RN

760159-34-0
Record name 3-Bromoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoazetidine
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3-Bromoazetidine
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3-Bromoazetidine

Citations

For This Compound
44
Citations
S Stanković, M D'hooghe, KA Tehrani, N De Kimpe - Tetrahedron letters, 2012 - Elsevier
… h under reflux provided only 3-bromoazetidine hydrobromide 11, … for 18 h under reflux gave 3-bromoazetidine 11 as the major … in the initially formed 3-bromoazetidine 11. The proposed …
S Stankovic, S Catak, M D'hooghe… - The Journal of …, 2011 - ACS Publications
… reflux for 15 h (Scheme 7), affording 3-bromoazetidine 26 in 78% yield. The unprecedented … Moreover, when this 3-bromoazetidine 26 was treated with NaBH 4 in methanol under reflux…
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
S Mangelinckx, A Žukauskaitė, V Buinauskaitė… - Tetrahedron …, 2008 - Elsevier
A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed involving amination, bromination, and base-induced …
A Žukauskaitė, S Mangelinckx, V Buinauskaitė… - Amino Acids, 2011 - Springer
… )aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed … cyclization products and could be transformed into 3-bromoazetidine-3-carboxylic acid derivatives …
CM Hsu, HB Lin, XZ Hou, RVPP Tapales… - Journal of the …, 2023 - ACS Publications
… With the affinity of tertiary 3-bromoazetidine 12a for Suzuki cross-coupling with phenyl boronic acids, we tested the applicability of our Ni-catalytic system for the arylation of other …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
R Bartnik, R Faure, K Gebicki - Journal of chemical crystallography, 1998 - Springer
… Herein, we wish to report our attempt to obtain an other highly strained system, 2-azetine, by HBr extrusion from the corresponding 3-bromoazetidine. Relatively few 2-azetine …
Y Ikee, K Hashimoto, M Kamino… - Chemical and …, 2008 - jstage.jst.go.jp
… Since the desirable reaction did not proceed under the same conditions as described in Table 3, we focused on N-benzyl-3-bromoazetidine (13)8) which can be exploited to synthesize …
Number of citations: 36 www.jstage.jst.go.jp
S Stanković - 2012 - biblio.ugent.be
The aziridine moiety represents one of the most valuable three-membered ring systems in organic chemistry, 3a, 4, 5a, 8, 35 and the regiocontrolled ring opening of C-substituted …
Number of citations: 4 biblio.ugent.be
GS Singh - Advances in heterocyclic chemistry, 2020 - Elsevier
… The latter compounds are isomerized to N-substituted 3-bromoazetidine-3-carboxylates 63 on heating in dimethyl sulfoxide. The bromo group in product 63 reacts with a number of …
K Hayashi, Y Ikee, S Goto, M Shiro… - Chemical and …, 2004 - jstage.jst.go.jp
The effective formation of 1-azabicyclo [1.1. 0] butane (2) by treatment of 2, 3-dibromopropylamine hydrobromide (1) with n-BuLi could be understood considering a rational reaction …
Number of citations: 21 www.jstage.jst.go.jp

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